4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE
Overview
Description
4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.
Scientific Research Applications
4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE typically involves a substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride . The reaction is carried out in dichloromethane, and the presence of N—H O hydrogen bonds links the molecules, forming a stable structure .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar substitution reactions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the sulfonamide group, leading to different derivatives.
Substitution: The compound is known for its ability to undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes, disrupting metabolic processes in target organisms . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: A simpler sulfonamide with similar chemical properties.
4-Methylbenzenesulfonamide: Shares the sulfonamide group but lacks the additional substituents.
N-Propylbenzenesulfonamide: Another related compound with different substituents.
Uniqueness
4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from similar compounds.
Properties
IUPAC Name |
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]propyl]benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-13-4-8-16(9-5-13)24(20,21)18-12-15(3)19-25(22,23)17-10-6-14(2)7-11-17/h4-11,15,18-19H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGLDZUABHRMDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C)NS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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